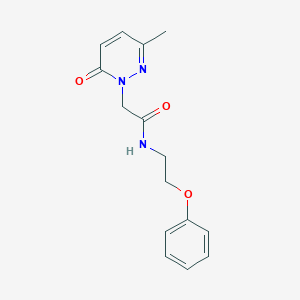
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a member of the pyridazinone derivatives, which have gained attention for their diverse biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound through various studies, highlighting its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O3, with a molecular weight of approximately 286.33 g/mol. The structure features a pyridazinone ring, which is known for its role in modulating various biological pathways.
Pyridazinone derivatives often target cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling. The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, thereby alleviating inflammatory responses.
Anti-inflammatory Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound showed an in vivo inhibition of paw thickness by 63.35% and paw weight by 68.26% , indicating potent anti-inflammatory activity without causing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Analgesic Properties
The analgesic properties of this compound are attributed to its ability to inhibit COX-2 selectively. In comparative studies, compounds within the same class demonstrated IC50 values ranging from 0.06 ± 0.01 μM to 0.97 ± 0.06 μM against COX-2, showcasing their potential as effective analgesics .
Case Study 1: Efficacy in Animal Models
A study conducted on animal models highlighted the efficacy of pyridazinone derivatives in managing pain and inflammation. The administration of these compounds resulted in a marked decrease in inflammatory markers such as TNF-α and PGE-2 by 61.04% and 60.58% , respectively . These findings support the hypothesis that this compound can effectively modulate inflammatory pathways.
Case Study 2: Safety Profile
In assessing the safety profile, researchers evaluated renal function and liver enzyme levels (AST and ALT) post-treatment with pyridazinone derivatives. The results indicated no significant adverse effects on kidney or liver function, suggesting a favorable safety profile for further clinical development .
Research Findings Summary Table
| Property | Value/Effect |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| COX-2 Inhibition IC50 | 0.06 - 0.97 μM |
| Anti-inflammatory Effect | Paw thickness reduction: 63.35% |
| Analgesic Effect | TNF-α reduction: 61.04% |
| Safety Profile | No significant liver/kidney toxicity |
Propriétés
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-12-7-8-15(20)18(17-12)11-14(19)16-9-10-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDWDFKCNWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













